Ethyl 2-Fluoropropionate
Overview
Description
Ethyl 2-Fluoropropionate is an organic compound with the molecular formula C5H9FO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Ethyl 2-Fluoropropionate is a chemical compound with the molecular formula C5H9FO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can act as a reagent in the synthesis of a series of potent nicotinic acid receptor agonists . These agonists are used for the treatment of dyslipidemia, a health condition characterized by high triglyceride levels .
Biochemical Pathways
It is known to be involved in the synthesis of Nicotinic Acid receptor agonists
Result of Action
It is known to be used in the synthesis of Nicotinic Acid receptor agonists
Biochemical Analysis
Biochemical Properties
Ethyl 2-Fluoropropionate is used as a reagent to synthesize a series of potent Nicotinic Acid receptor agonists for the treatment of dyslipidemia, a health condition characterized by high triglyceride levels
Cellular Effects
It is known that the compound is used as a solvent in lithium secondary batteries , suggesting that it may have some influence on electrochemical properties.
Molecular Mechanism
It is known that the compound is used as a reagent in the synthesis of potent Nicotinic Acid receptor agonists , suggesting that it may interact with these receptors or be involved in their activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a solvent in lithium secondary batteries , suggesting that it may have some influence on the discharge capacities of these batteries over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoropropionate can be synthesized through several methods. One common method involves the reaction of ethyl propionate with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 2-fluoropropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Fluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-fluoropropionic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted propionates.
Hydrolysis: 2-Fluoropropionic acid and ethanol.
Reduction: 2-Fluoropropanol.
Scientific Research Applications
Ethyl 2-Fluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized as a solvent and intermediate in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Ethyl 2-Fluoropropionate can be compared with other fluorinated esters such as:
Ethyl 2-Fluoroacetate: Similar in structure but with a different carbon chain length.
Ethyl 3-Fluoropropionate: An isomer with the fluorine atom on the third carbon instead of the second.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which can significantly influence its reactivity and interaction with biological systems compared to its isomers and analogs .
Biological Activity
Ethyl 2-fluoropropionate (C5H9FO2) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a propanoate backbone with a fluorine atom attached to the second carbon. The presence of fluorine significantly alters the compound's reactivity and interaction with biological systems compared to its non-fluorinated counterparts.
Synthesis Methods:
- Esterification : this compound can be synthesized by esterifying 2-fluoropropionic acid with ethanol in the presence of sulfuric acid.
- Fluorination : Another method involves the fluorination of ethyl propionate using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxofluor, achieving high yields and enantioselectivity.
Pharmacological Properties
This compound exhibits various pharmacological properties, making it a valuable intermediate in drug development. Its unique structure allows it to participate in:
- Enzyme Inhibition : It is employed in synthesizing enzyme inhibitors, which can modulate biological pathways by inhibiting specific enzymes involved in disease processes.
- Receptor Agonism : The compound is also used to develop receptor agonists that can activate specific biological receptors, potentially leading to therapeutic effects.
Toxicological Profile
This compound has been classified as a hazardous substance due to its irritant properties. It is essential to handle it with care, considering its potential toxic effects on human health and the environment .
The mechanism of action for this compound largely depends on its role as an intermediate in organic synthesis. Its fluorine atom can influence the compound's metabolic stability and interaction with biological targets. Studies indicate that fluorinated compounds often exhibit altered pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-fluorinated analogs .
Case Studies and Research Findings
- Fluorine Metabolism Studies : this compound has been utilized as a probe molecule to investigate fluorine metabolism in biological systems. Research indicates that the incorporation of fluorine can enhance the metabolic stability of compounds, making them more suitable for therapeutic applications .
- Anticancer Applications : Preliminary studies suggest that fluorinated esters like this compound may serve as prodrugs that are selectively activated in cancerous tissues. This selectivity could lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics .
- Neuropharmacological Potential : Some research has explored the potential of this compound in neuropharmacology, indicating that it may possess anxiolytic properties similar to those of established benzodiazepines but with fewer side effects due to its unique chemical structure .
Data Summary
Property | Value |
---|---|
Molecular Formula | C5H9FO2 |
Log P (octanol-water partition) | ~1.21 |
BBB Permeability | Yes |
CYP Inhibition | No |
Toxicity Classification | Hazardous |
Properties
IUPAC Name |
ethyl 2-fluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMITNOQNBVSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-43-9 | |
Record name | 349-43-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-Fluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Ethyl 2-Fluoropropionate be used as a reagent in organic synthesis?
A2: Yes, this compound can act as a substrate in nucleophilic substitution reactions. Specifically, it has proven effective in synthesizing both diastereomers with high stereochemical control []. This reaction utilizes a polymer-supported fluoride reagent, providing a source of "naked" fluoride ions that facilitate a clean SN2 reaction mechanism [].
Q2: Can this compound be used as a monomer in plasma polymerization for surface modification?
A3: Surprisingly, while fluorine is generally considered a poor leaving group for Atom Transfer Radical Polymerization (ATRP), research shows that this compound can be effectively utilized as a monomer in plasma polymerization for surface modification via ARGET ATRP []. When plasma-deposited onto glass discs using RF glow discharge plasma, this compound forms coatings capable of initiating the growth of 2-Hydroxyethyl Methacrylate (HEMA) polymer brushes []. This finding highlights the potential of this compound in surface modification applications.
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